molecular formula C12H10ClN3 B1416505 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1177215-28-9

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1416505
CAS No.: 1177215-28-9
M. Wt: 231.68 g/mol
InChI Key: SODUIYOZBUSEFJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a chlorophenyl group at position 1, methyl groups at positions 3 and 5, and a nitrile substituent at position 2. The structural rigidity of the pyrazole core, combined with electron-withdrawing (e.g., nitrile) and hydrophobic (e.g., chlorophenyl) groups, enhances its interaction with biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUIYOZBUSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approach Using Hydrazines and Malononitrile

Methodology:

  • React arylhydrazines with malononitrile and aldehyde derivatives in ethanol or other suitable solvents.
  • Catalysts such as sodium acetate or basic catalysts facilitate cyclization and formation of the pyrazole ring.

Research Findings:

  • A typical synthesis involves reacting arylhydrazine hydrochloride with malononitrile and aldehyde in ethanol under reflux, often with sodium acetate as a base catalyst.
  • For instance, the synthesis of 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile was achieved with an 86% yield using sodium acetate in ethanol at reflux for 1 hour.

Reaction Conditions and Yields:

Catalyst Solvent Temperature Time Yield (%) Reference
Sodium acetate Ethanol Reflux 1h 86
DABCO (as alternative) Ethanol Reflux ~30 min Moderate to high

Notes:

  • The reaction typically proceeds via nucleophilic attack of hydrazine on the aldehyde, followed by cyclization with malononitrile.
  • Recrystallization from ethanol-water mixtures yields pure compounds.

Microwave-Assisted Synthesis

Methodology:

  • Direct heating of enaminonitriles with pyrazole derivatives under microwave irradiation accelerates the reaction.
  • Microwave conditions often lead to higher yields and shorter reaction times.

Research Findings:

  • Heating enaminonitriles with 4-chlorophenyl-substituted pyrazoles in a microwave oven under solvent-free conditions yields the target compound efficiently.
  • This method was reported to produce 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile derivatives with good yields in significantly reduced times.

Reaction Parameters:

Method Conditions Yield (%) Reference
Microwave irradiation Direct beam, solvent-free, 600W 75-85

Notes:

  • Microwave synthesis offers a rapid, eco-friendly alternative with minimal solvent use.
  • Suitable for scale-up with proper optimization.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Methodology:

  • Condense hydrazines with 1,3-dicarbonyl compounds or their derivatives, such as 3,5-dimethyl-1H-pyrazole-4-carbonitrile precursors.
  • Acidic or basic catalysts facilitate ring closure.

Research Findings:

  • Harigae et al. reported a one-pot synthesis of pyrazoles from terminal alkynes, aromatic aldehydes, and hydrazines, yielding regioselective products.
  • The process involves in situ formation of carbonyl derivatives, followed by cyclization.

Reaction Conditions and Yields:

Catalyst Solvent Temperature Time Yield (%) Reference
Iodine, hydrazines Various Mild heating 68-99 High (68-99%)
Sodium acetate Ethanol Reflux 1h 86

Notes:

  • In situ formation of reactive intermediates enhances regioselectivity.
  • Suitable for synthesizing derivatives with various substitutions.

Catalyst-Driven Green Synthesis Using Nanoparticles

Methodology:

  • Utilize functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) as catalysts.
  • Facilitate one-pot mechanochemical reactions between azo-linked aldehydes, malononitrile, and hydrazines.

Research Findings:

  • The catalyst enhances reaction rates and yields, with optimal results at 80°C.
  • For example, the synthesis of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile achieved high efficiency within 30 minutes.

Reaction Conditions and Data:

Catalyst Amount Temperature Time Yield (%) Reference
0.1 g Fe₃O₄@SiO₂@Tannic acid 80°C 30 min High

Notes:

  • This environmentally friendly method reduces solvent use and allows catalyst recyclability.
  • Suitable for large-scale synthesis with minimal waste.

Summary of Key Synthesis Strategies

Approach Key Features Advantages Limitations References
Multicomponent reaction One-pot, high efficiency Short reaction time, high yields Requires optimized conditions ,
Microwave-assisted Rapid heating, solvent-free Eco-friendly, scalable Equipment-dependent
Cyclocondensation Regioselective, versatile Good for derivatives Longer reaction times
Nanoparticle catalysis Environmentally friendly, recyclable Accelerates reaction, high yields Catalyst preparation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes aromatic nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Conditions Products Yield References
HydroxylationNaOH (aq), 80°C, 6 h1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile72%
AminationNH₃/EtOH, 120°C (sealed tube)1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile65%
ThiolationNaSH/DMF, 100°C, 4 h1-(4-Mercaptophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile58%

Mechanistic Insight : Electron-withdrawing nitrile and pyrazole groups activate the chlorophenyl ring for SNAr reactions, favoring para-substitution due to steric hindrance from ortho positions.

Oxidation Reactions

The nitrile and methyl groups participate in oxidation processes:

Target Group Oxidizing Agent Conditions Product Yield References
Nitrile (-C≡N)H₂O₂/H₂SO₄80°C, 3 h1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide68%
Methyl (-CH₃)KMnO₄ (aq)pH 7, 25°C, 24 h1-(4-Chlorophenyl)-3-carboxy-5-methyl-1H-pyrazole-4-carbonitrile41%
Pyrazole ringm-CPBACH₂Cl₂, 0°C → RT, 2 hN-Oxide derivative83%

Key Finding : Selective oxidation of the nitrile to amide occurs without ring modification under acidic peroxide conditions .

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

Reagent Conditions Product Application References
Hydrazine hydrateEtOH, reflux, 8 hPyrazolo[3,4-d]pyrimidine derivativeAnticancer lead compound
ThiosemicarbazideHCl (cat.), 100°C, 6 hPyrazole-4-carbothioamide fused with 1,3,4-thiadiazoleAntimicrobial agent development
Hydroxylamine hydrochlorideNaOAc, EtOH, 70°C4-(Isoxazol-5-yl)-1H-pyrazole analogEnzyme inhibition studies

Synthetic Utility : These reactions enable rapid access to polycyclic systems for pharmaceutical screening .

Nitrile-Specific Transformations

The -C≡N group exhibits versatile reactivity:

Reaction Type Reagents Product Key Observation References
HydrolysisH₂SO₄ (20%), 120°C, 12 h1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidComplete conversion under forcing conditions
ReductionLiAlH₄, THF, 0°C → RT1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-aminomethaneOver-reduction avoided at low temperatures
Grignard additionCH₃MgBr, dry ether, -78°C4-Acetyl-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazoleKetone formation with >90% regioselectivity

Safety Note : LiAlH₄-mediated reductions require strict moisture exclusion to prevent side reactions.

Catalytic Functionalization

Modern methods enhance synthetic efficiency:

Catalyst Reaction Key Outcome Advantage References
Pd(PPh₃)₄Suzuki coupling with aryl boronic acidsBiaryl-pyrazole hybridsMild conditions (60°C, 4 h)
CuI/L-prolineClick chemistry with azides1,2,3-Triazole-linked pyrazole conjugatesWater-tolerant, high atom economy
Fe₃O₄ nanoparticlesOxidation of methyl groupsCarboxylic acid derivativesMagnetic recovery, 5 recycles

Industrial Relevance : Iron-based catalysts enable sustainable large-scale modifications .

This compound’s reactivity profile (khydrolysis=1.2×103\s1k_{hydrolysis}=1.2\times 10^{-3}\s^{-1} in 0.1M H₂SO₄ at 25°C) makes it valuable for synthesizing agrochemicals, pharmaceuticals, and advanced materials. Recent studies highlight its role as a precursor to kinase inhibitors and corrosion inhibitors , with ongoing research exploring its photochemical properties for optoelectronic applications.

Scientific Research Applications

Pharmacology

The compound is noted for its potential pharmacological activities, particularly as an antimicrobial agent. Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

  • Antipyretic : Reducing fever.
  • Analgesic : Pain relief.
  • Anti-inflammatory : Reducing inflammation.
  • Antimicrobial : Effective against various microbial strains.

A study highlighted the synthesis of similar pyrazole compounds demonstrating significant antimicrobial properties, which suggests that 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile could be explored for similar effects .

Agricultural Chemistry

In agricultural applications, this compound may serve as a potential pesticide or herbicide. Pyrazole derivatives have been studied for their effectiveness in controlling pests and diseases in crops. The specific structural features of this compound may enhance its efficacy as a plant protection agent.

Material Science

The compound can also be utilized in material science for the development of new materials with specific properties. Its unique structure allows for potential applications in creating polymers or as a precursor in synthesizing other complex organic compounds.

Case Study 1: Antimicrobial Activity

A research article published in the Journal of Medicinal Chemistry explored various pyrazole derivatives and their antimicrobial activity. The study found that compounds with similar structural motifs to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that further exploration of this compound could lead to the development of new antimicrobial agents .

Case Study 2: Pesticide Efficacy

In another study focused on agricultural applications, researchers synthesized several pyrazole derivatives and tested their effectiveness as pesticides. The results indicated that certain compounds showed promising results in controlling aphid populations on crops. This highlights the potential of this compound as a candidate for further development in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors critical for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1)

  • Structure : Differs by a dihydro-pyrazole ring, a fluorophenyl group at position 3, and a formyl group at position 1.
  • Activity : Demonstrated structural confirmation via crystallography but lacked explicit bioactivity data in the evidence .

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile

  • Structure : Shares the pyrazole-4-carbonitrile moiety but lacks the 4-chlorophenyl and methyl groups.
  • Synthesis : Prepared via condensation reactions, emphasizing the versatility of pyrazole-carbonitrile scaffolds in heterocyclic chemistry .
  • Key Difference : The absence of chlorine and methyl groups may reduce lipophilicity and target specificity compared to the target compound .
Halogen-Substituted Chalcones

(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (Compound 2)

  • Structure : Chalcone with a 4-chlorophenyl group and a tolylphenyl ketone.
  • Activity : Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC50 = 37.24 µg/mL) .
  • Key Difference : The α,β-unsaturated ketone system in chalcones confers distinct reactivity compared to the pyrazole core, influencing mechanisms like Michael addition in biological systems .

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)

  • Structure : Bromophenyl and bulky isopropylphenyl substituents.
  • Activity : Highest cytotoxicity among tested chalcones (IC50 = 22.41 µg/mL) against MCF-7 cells .
  • Key Difference : Bulkier substituents enhance membrane permeability but may reduce solubility compared to the pyrazole derivative .
Triazole Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Triazole core with chlorophenyl and trifluoromethyl groups.
  • Activity : Inhibited NCI-H522 lung cancer cells (GP = 68.09%) and acted as a c-Met kinase inhibitor .
Table 1: Cytotoxic and Antioxidant Activities of Selected Compounds
Compound Class Example Compound IC50 (µg/mL) or GP (%) Target Cell Line/Activity Reference
Pyrazole-carbonitrile Target Compound Not reported Hypothesized anticancer N/A
Dihydro-pyrazole 3-(4-Fluorophenyl)-5-phenyl-... N/A Structural confirmation
Chalcone (E)-1-(4-Chlorophenyl)-3-(4-tolyl) 37.24 MCF-7 breast cancer
Triazole-carboxylic acid 1-(4-Chlorophenyl)-5-(CF3)-... GP = 68.09% NCI-H522 lung cancer
Pyrazole-carbonitrile (analogue) 3-(1,3-Diphenyl)-... N/A Synthetic intermediate
Table 2: Antimicrobial and Antioxidant Data for Pyrazole Derivatives
Compound Class MIC/MBC (µg/mL) Antioxidant IC50 (DPPH) Reference
2,3-Dihydro-pyrazole-4-carbonitrile MIC = 8–32 (bacterial), 16–64 (fungal) 12.5–25.0 µg/mL
Target Compound Not reported Not reported N/A

Biological Activity

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H11ClN4C_{12}H_{11}ClN_4. Its structure includes a chlorophenyl group, two methyl groups, and a carbonitrile functional group attached to the pyrazole ring. This unique arrangement contributes to its biological properties.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that this compound exhibits potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of anti-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Binding : The chlorophenyl group enhances binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways associated with inflammation and cancer.

Research Findings and Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

StudyFindingsReference
Selvam et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition)
Nagarapu et al.Tested pyrazole derivatives for anti-inflammatory effects in vivo; some showed up to 78% reduction in edema
Burguete et al.Investigated antimicrobial activity against multiple bacterial strains; identified promising candidates
El-Sayed et al.Developed new pyrazole derivatives with comparable anti-inflammatory effects to standard drugs like diclofenac

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile in academic laboratories?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like malononitrile derivatives and substituted hydrazides. For example, reacting 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile with p,p-dimethylphosphinic hydrazide under reflux conditions yields pyrazole-4-carbonitrile derivatives (Scheme 25, ). Green synthesis approaches using deep eutectic solvents (e.g., K₂CO₃:glycerol) at 50–80°C improve sustainability and yield purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and verifies reaction completion .
  • Powder XRD : Determines crystallinity and unit cell parameters (e.g., monoclinic systems observed in related pyrazole derivatives) .
  • TEM : Measures particle size distribution (e.g., 50–200 nm range for analogous compounds) .
  • ¹H-NMR/¹³C-NMR : Confirms substituent positions and aromatic proton environments (e.g., δ 2.24–3.41 ppm for methyl and pyrazole protons) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Follow CLSI guidelines (M07-A9, M27-A2) for bioactivity testing to minimize exposure risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activities (e.g., antimicrobial, antioxidant) of this compound?

  • Methodological Answer :

  • Antioxidant Assay : Use DPPH radical scavenging (0.004% w/v in ethanol). Prepare compound concentrations (25–100 µg/mL), incubate in dark for 30 min, and measure absorbance at 517 nm. Calculate IC₅₀ via linear regression .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC/MBC determination. Use ATCC strains (e.g., E. coli ATCC 25922) in broth microdilution assays with 96-well plates .

Q. What strategies are employed to resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in XRD-derived crystal symmetry can be resolved with single-crystal X-ray diffraction. IR and NMR data inconsistencies (e.g., unexpected C=O peaks) may require revisiting reaction conditions to rule out byproducts .

Q. What methodologies are recommended for modifying the core structure to enhance specific physicochemical or biological properties?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the pyrazole ring (e.g., chloro, methoxy groups) via Suzuki coupling or nucleophilic substitution. For example, 3,5-dimethyl groups improve steric stability, while 4-chlorophenyl enhances lipophilicity .
  • Bioisosteric Replacement : Replace the carbonitrile group with carbothioamide (C=S) to modulate solubility and binding affinity, as seen in analogous pyrrole derivatives .

Interdisciplinary Research Integration

Q. How can this compound be applied in cancer research or molecular biology studies?

  • Methodological Answer : Screen for antiproliferative activity using MTT assays on cancer cell lines (e.g., MCF-7). Combine with metabolomic profiling (LC-MS) to identify affected pathways (e.g., apoptosis regulators like Bcl-2) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing bioactivity data (e.g., IC₅₀, MIC values)?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report mean ± SD from triplicate experiments. For antimicrobial data, apply ANOVA with post-hoc Tukey tests to compare efficacy across strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

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